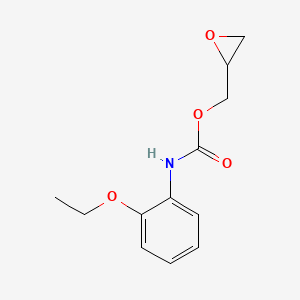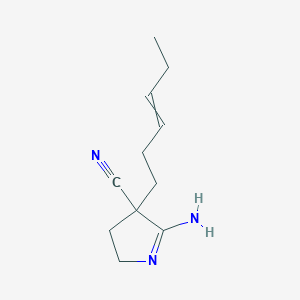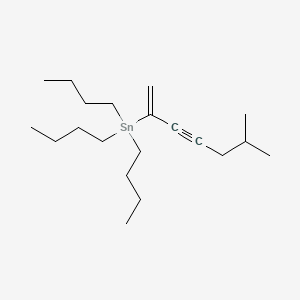
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: is an organotin compound with the molecular formula C20H38Sn and a molecular weight of 397.22572 . This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and a 5-methyl-1-methylene-2-hexynyl group .
Métodos De Preparación
The synthesis of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- typically involves the reaction of tributyltin hydride with 5-methyl-1-methylene-2-hexynyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) , which facilitates the radical addition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles , leading to the formation of new organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: can be compared with other organotin compounds such as:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
These compounds share similar structural features but differ in their reactivity and applicationsStannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is unique due to the presence of the 5-methyl-1-methylene-2-hexynyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
650605-95-1 |
|---|---|
Fórmula molecular |
C20H38Sn |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
tributyl(6-methylhept-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3; |
Clave InChI |
NYNIEXRHYWOHDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


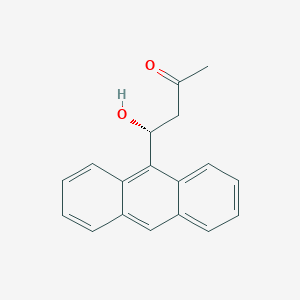
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
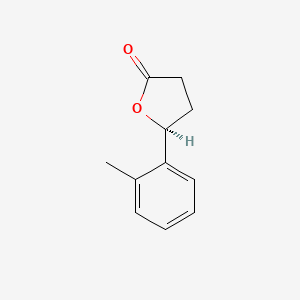
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
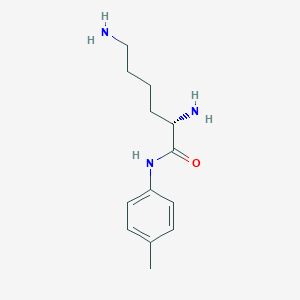
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
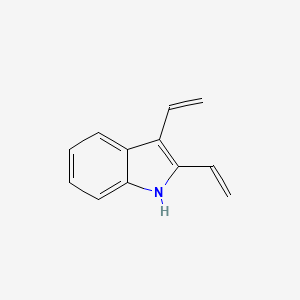
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
